

Application Notes: Detection of Neuropeptide Y (29-64) via Immunocytochemistry

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Compound of Interest

Compound Name: 303052-45-1

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Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is highly conserved and abundantly expressed in the central and peripheral nervous systems.[1] It is synthesized as a prohormone, which is subsequently processed to the active peptide corresponding to amino acids 29-64 of the pro-neuropeptide Y. NPY is a potent regulator of numerous physiological processes, including food intake, stress response, circadian rhythms, and cardiovascular function.[1][2] Its biological effects are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and Y6.[3][4] Given its significant role in pathophysiology, particularly in metabolic disorders, cardiovascular diseases, and neurological conditions, NPY and its signaling pathways are critical targets for drug development.

Immunocytochemistry (ICC) is an indispensable technique for visualizing the localization of NPY within cells and tissues, providing valuable insights into its expression, distribution, and trafficking. This document provides detailed application notes and a comprehensive protocol for the detection of Neuropeptide Y (29-64) using immunocytochemistry.

Principle of the Method

Immunocytochemistry utilizes the high specificity of antibodies to detect and visualize the subcellular localization of a target antigen, in this case, Neuropeptide Y (29-64). The method involves fixing cells to preserve their morphology and the antigenicity of the target protein.

Subsequently, the cell membranes are permeabilized to allow antibodies to access intracellular antigens. A primary antibody, specifically raised against a C-terminal fragment of NPY that includes the 29-64 amino acid sequence, is introduced and binds to the NPY peptide. The detection is then achieved using a secondary antibody conjugated to a fluorophore, which recognizes the primary antibody. The resulting fluorescent signal can be visualized using fluorescence microscopy, revealing the localization of NPY within the cellular compartments.

Applications

- **Neuroscience Research:** Elucidate the distribution of NPY-expressing neurons in various brain regions and peripheral nerves.
- **Metabolic Disease Research:** Investigate the role of NPY in the regulation of appetite and energy homeostasis by studying its expression in hypothalamic neurons.
- **Cardiovascular Research:** Localize NPY in sympathetic neurons innervating the heart and blood vessels to understand its role in vasoconstriction and cardiac function.
- **Drug Development:** Screen for compounds that modulate NPY expression or release by quantifying changes in NPY immunoreactivity in response to drug treatment.
- **Cancer Research:** Study the involvement of NPY in tumor growth and angiogenesis.^[5]

Selecting a Primary Antibody

The success of the immunocytochemical detection of Neuropeptide Y (29-64) is highly dependent on the quality and specificity of the primary antibody. Several commercial antibodies are available that are raised against C-terminal fragments of NPY. When selecting an antibody, it is crucial to consider the following:

- **Antigen Specificity:** The antibody should be specific for the C-terminal region of NPY. Antibodies raised against recombinant fusion proteins containing amino acids 29-97 or synthetic peptides from the 20-70 region have been validated for ICC.^{[6][7]}
- **Validation:** Ensure the antibody has been previously validated for immunocytochemistry applications in the species of interest.

- **Clonality:** Both monoclonal and polyclonal antibodies can be used. Monoclonal antibodies offer high specificity and lot-to-lot consistency, while polyclonal antibodies can provide a stronger signal by binding to multiple epitopes.

Table 1: Commercially Available Primary Antibodies for Neuropeptide Y Detection

Product Name/Clone	Host Species	Clonality	Immunogen /Epitope	Validated Applications	Suppliers
Anti-Neuropeptide Y Antibody (L115/13)	Mouse	Monoclonal	Fusion protein amino acids 28-97 of human NPY	ICC, IHC, AT	UC Davis/NIH NeuroMab Facility
Neuropeptide Y Antibody (NBP1-46535)	Goat	Polyclonal	Synthetic peptide from amino acid region 20-70 of mouse NPY	ICC/IF, IHC, WB	Novus Biologicals
Anti-Neuropeptide Y Antibody (A14393)	Rabbit	Polyclonal	Recombinant fusion protein containing a sequence corresponding to amino acids 29-97 of NPY	ICC/IF, IHC, WB	Various
Anti-Neuropeptide Y antibody [RM1201]	Rabbit	Recombinant Multiclonal	Not specified	ICC/IF, IHC-P, IHC-Fr, IP, Flow Cyt (Intra)	Abcam
Anti-Neuropeptide Y Antibody, clone 2B5	Rabbit	Monoclonal (Recombinant)	Linear peptide corresponding to the mature Neuropeptide Y (aa 29-64)	ICC, IHC, Affinity Binding Assay	Sigma-Aldrich

Experimental Protocols

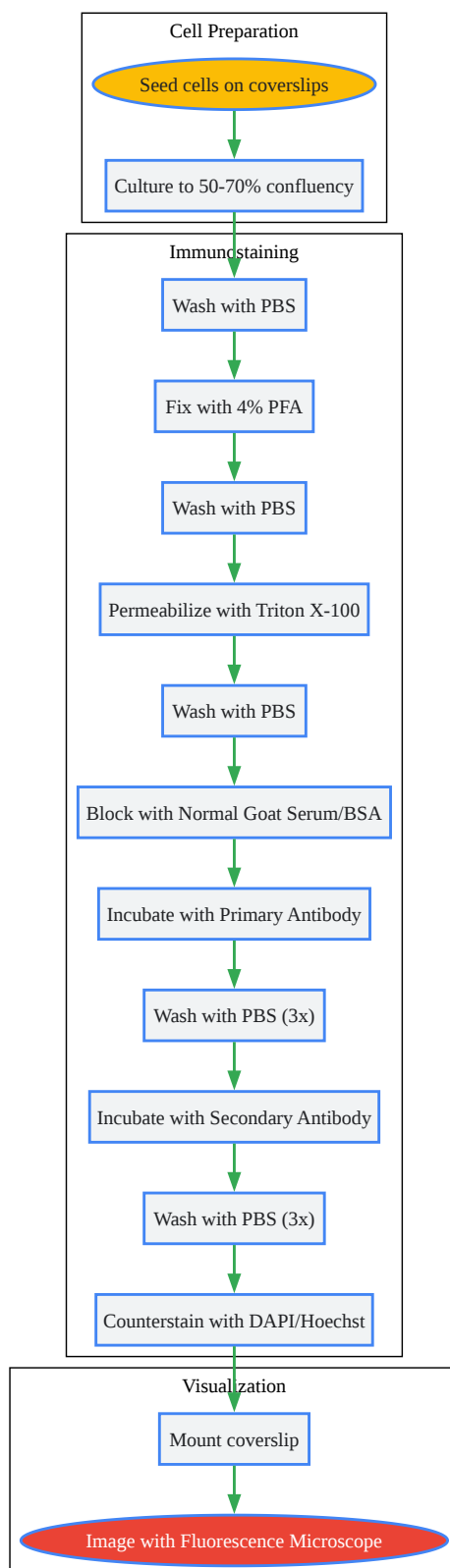
Immunocytochemistry Protocol for Neuropeptide Y (29-64) Detection in Cultured Cells

This protocol provides a step-by-step guide for the immunofluorescent staining of Neuropeptide Y in cultured cells.

Materials and Reagents

- Cell Culture: Adherent cells grown on sterile glass coverslips in a 6-well plate.
- Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[8]
- Blocking Buffer: 1-5% Normal Goat Serum (or serum from the same species as the secondary antibody) or Bovine Serum Albumin (BSA) in PBS.[8]
- Primary Antibody: See Table 1 for examples. Dilute in blocking buffer according to the manufacturer's recommendations (e.g., 1:50 - 1:1000).
- Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488). Dilute in blocking buffer.
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.
- Mounting Medium: Anti-fade mounting medium.
- Wash Buffer: PBS.

Experimental Workflow Diagram



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Caption: Workflow for Immunocytochemistry.

Step-by-Step Protocol

- Cell Seeding:
 - Sterilize glass coverslips and place one in each well of a 6-well plate.
 - Seed cells onto the coverslips and culture until they reach 50-70% confluency.[\[8\]](#)
- Fixation:
 - Gently aspirate the culture medium and wash the cells twice with PBS.
 - Add 4% PFA to each well and incubate for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[\[8\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[\[8\]](#)
- Primary Antibody Incubation:
 - Dilute the primary anti-NPY antibody in blocking buffer to its optimal working concentration.
 - Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.[\[8\]](#)
- Washing:

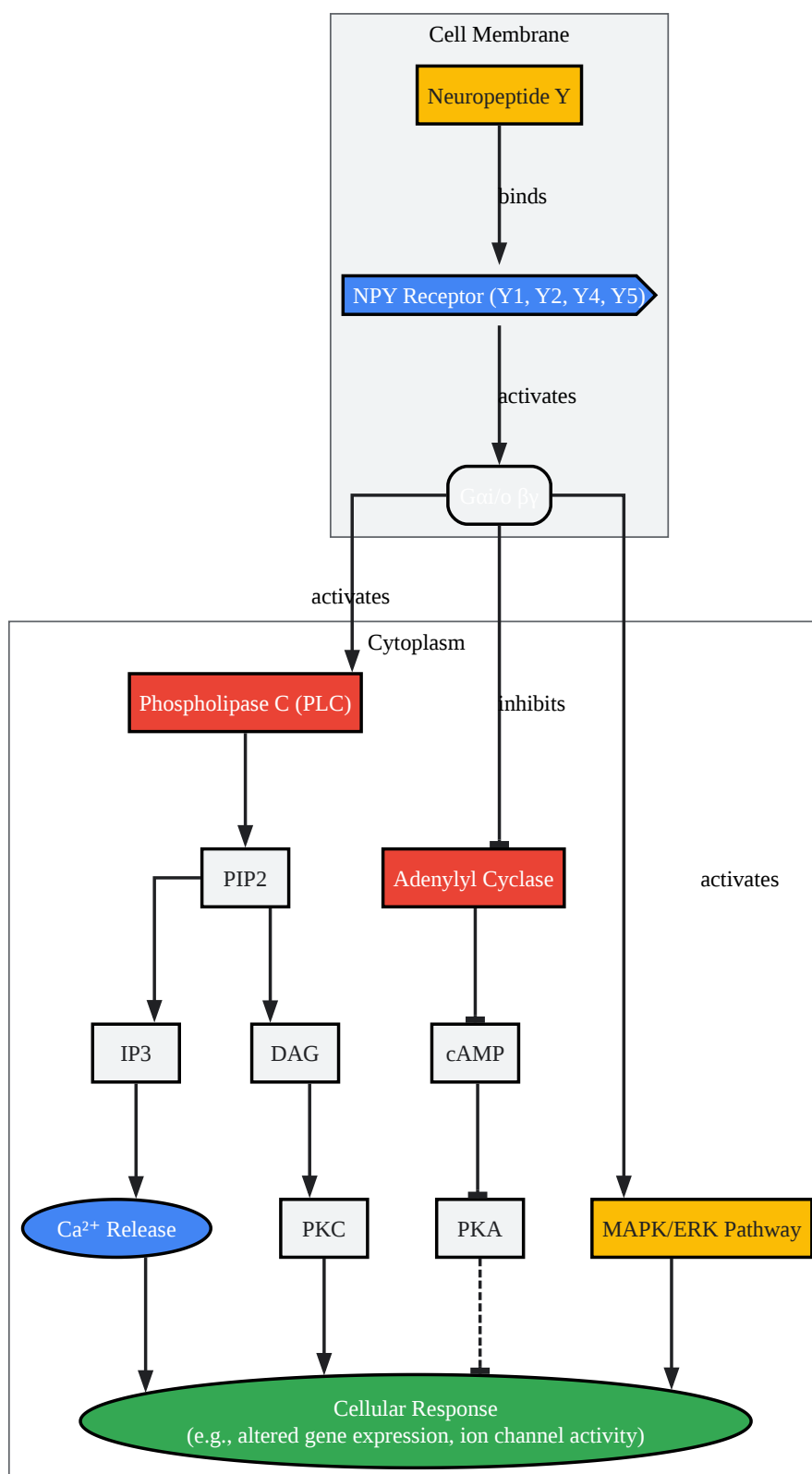
- Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.^[8]
- Washing:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining:
 - Incubate the cells with a diluted DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of anti-fade mounting medium.
 - Seal the edges of the coverslip with nail polish.
 - Visualize the staining using a fluorescence microscope.

Table 2: Recommended Dilutions and Incubation Times

Step	Reagent	Concentration/ Dilution	Incubation Time	Temperature
Fixation	4% Paraformaldehyde	N/A	10-15 minutes	Room Temperature
Permeabilization	0.1-0.5% Triton X-100	N/A	10-15 minutes	Room Temperature
Blocking	1-5% Normal Goat Serum/BSA	N/A	1 hour	Room Temperature
Primary Antibody	Anti-NPY Antibody	1:50 - 1:1000	Overnight or 1-2 hours	4°C or Room Temperature
Secondary Antibody	Fluorophore- conjugated	1:200 - 1:2000	1 hour	Room Temperature
Counterstain	DAPI/Hoechst	1-10 µg/mL	5-10 minutes	Room Temperature

Neuropeptide Y Signaling Pathway

Neuropeptide Y exerts its effects by binding to a family of G-protein coupled receptors. All NPY receptors couple to G α i, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][5] Depending on the receptor subtype and cell type, NPY can also activate other signaling cascades, including the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium, and the mitogen-activated protein kinase (MAPK) pathway.[2][4]



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Caption: NPY Signaling Pathways.

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